molecular formula C12H24O B14164091 4-Hexylcyclohexan-1-ol CAS No. 77866-60-5

4-Hexylcyclohexan-1-ol

Cat. No.: B14164091
CAS No.: 77866-60-5
M. Wt: 184.32 g/mol
InChI Key: KBAGHZBLGCSVEN-UHFFFAOYSA-N
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Description

4-Hexylcyclohexan-1-ol is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a hexyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hexylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 4-hexylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another method includes the reduction of 4-hexylcyclohexanone using sodium borohydride (NaBH4) in an alcoholic solvent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Hexylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 4-hexylcyclohexanone using oxidizing agents like chromic acid or potassium permanganate.

    Reduction: The compound can be reduced to 4-hexylcyclohexane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride

Major Products Formed:

Scientific Research Applications

4-Hexylcyclohexan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain medical conditions.

    Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Hexylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. It can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    Cyclohexanol: Similar structure but lacks the hexyl group.

    4-Hexylcyclohexanone: Similar structure but contains a ketone group instead of a hydroxyl group.

    4-Hexylcyclohexane: Similar structure but lacks the hydroxyl group.

Uniqueness: 4-Hexylcyclohexan-1-ol is unique due to the presence of both a hexyl group and a hydroxyl group on the cyclohexane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-hexylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAGHZBLGCSVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281290
Record name 4-hexylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80407-01-8, 77866-60-5
Record name NSC21168
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hexylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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